molecular formula C5H11NNaO5P B12389879 Sodium 2-amino-5-phosphonopentanoate

Sodium 2-amino-5-phosphonopentanoate

Cat. No.: B12389879
M. Wt: 219.11 g/mol
InChI Key: KWRCYAPNGUCHOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound is instrumental in studying various cellular processes, particularly in neuroscience.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-5-phosphonopentanoate typically involves the reaction of 2-amino-5-phosphonovaleric acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually produced in a crystalline form and is highly soluble in water .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-5-phosphonopentanoate primarily undergoes substitution reactions due to the presence of the amino and phosphono groups. It does not typically participate in oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions: The compound reacts with various reagents, including acids and bases, under controlled pH conditions. It is stable in aqueous solutions and can be used in conjunction with other biochemical reagents for experimental purposes .

Major Products: The major products formed from reactions involving this compound are typically derivatives of the original compound, where the amino or phosphono groups are modified .

Properties

Molecular Formula

C5H11NNaO5P

Molecular Weight

219.11 g/mol

IUPAC Name

sodium;2-amino-5-phosphonopentanoate

InChI

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1

InChI Key

KWRCYAPNGUCHOE-UHFFFAOYSA-M

Canonical SMILES

C(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.